

Technical Guide on the Spectroscopic Data of Phenyl-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(2-formylphenyl)benzoic Acid

Cat. No.: B112260

[Get Quote](#)

Disclaimer: Direct, experimentally validated spectroscopic data for **3-(2-formylphenyl)benzoic acid** (CAS 205871-52-9) is not readily available in publicly accessible scientific literature and databases. To provide a comprehensive technical guide that adheres to the requested format, this document presents a detailed spectroscopic analysis of the closely related and well-characterized compound, 3-formylbenzoic acid (CAS 619-21-6). The methodologies and data interpretation provided herein serve as a practical example for the spectroscopic characterization of substituted benzoic acids.

Introduction to 3-Formylbenzoic Acid

3-Formylbenzoic acid, also known as 3-carboxybenzaldehyde, is an organic compound featuring both a carboxylic acid and an aldehyde functional group attached to a benzene ring at the meta position.^[1] This dual functionality makes it a valuable intermediate in the synthesis of more complex molecules in various fields, including pharmaceuticals and materials science.^[2] The spectroscopic analysis of this compound provides a clear illustration of how these functional groups and their relative positions on the aromatic ring influence its spectral properties.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-formylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data for 3-Formylbenzoic Acid

Chemical Shift (δ) ppm	Multiplicity	Assignment
~10.1	s	Aldehyde proton (-CHO)
~8.4	s	Aromatic proton (Ar-H)
~8.2	d	Aromatic proton (Ar-H)
~8.0	d	Aromatic proton (Ar-H)
~7.7	t	Aromatic proton (Ar-H)
~13.5	br s	Carboxylic acid proton (-COOH)

Note: The exact chemical shifts can vary depending on the solvent used. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and exchange.

Table 2: ^{13}C NMR Data for 3-Formylbenzoic Acid

Chemical Shift (δ) ppm	Assignment
~192.0	Aldehyde carbon (-CHO)
~166.5	Carboxylic acid carbon (-COOH)
~137.0	Aromatic carbon (C-CHO)
~135.0	Aromatic carbon (C-COOH)
~134.0	Aromatic C-H
~131.0	Aromatic C-H
~130.0	Aromatic C-H
~129.5	Aromatic C-H

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can vary with the solvent.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 3-Formylbenzoic Acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (carboxylic acid dimer)
~1700	Strong	C=O stretch (carboxylic acid)
~1680	Strong	C=O stretch (aldehyde)
~1600, ~1475	Medium	C=C stretch (aromatic ring)
~1300	Medium	C-O stretch and O-H bend
~2850, ~2750	Weak	C-H stretch (aldehyde)

Mass Spectrometry (MS)

Table 4: Major Fragments in the Mass Spectrum of 3-Formylbenzoic Acid

Mass-to-Charge Ratio (m/z)	Relative Intensity	Proposed Fragment
150	High	[M] ⁺ (Molecular ion)
149	Moderate	[M-H] ⁺
121	Moderate	[M-CHO] ⁺
105	Base Peak	[C ₆ H ₅ CO] ⁺
93	Moderate	[M-COOH-H] ⁺
77	High	[C ₆ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

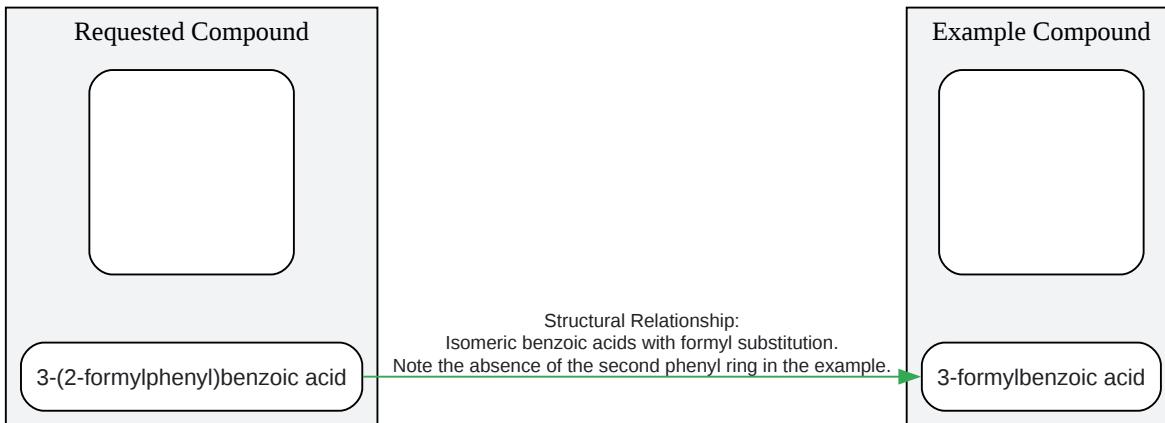
Nuclear Magnetic Resonance (NMR) Spectroscopy

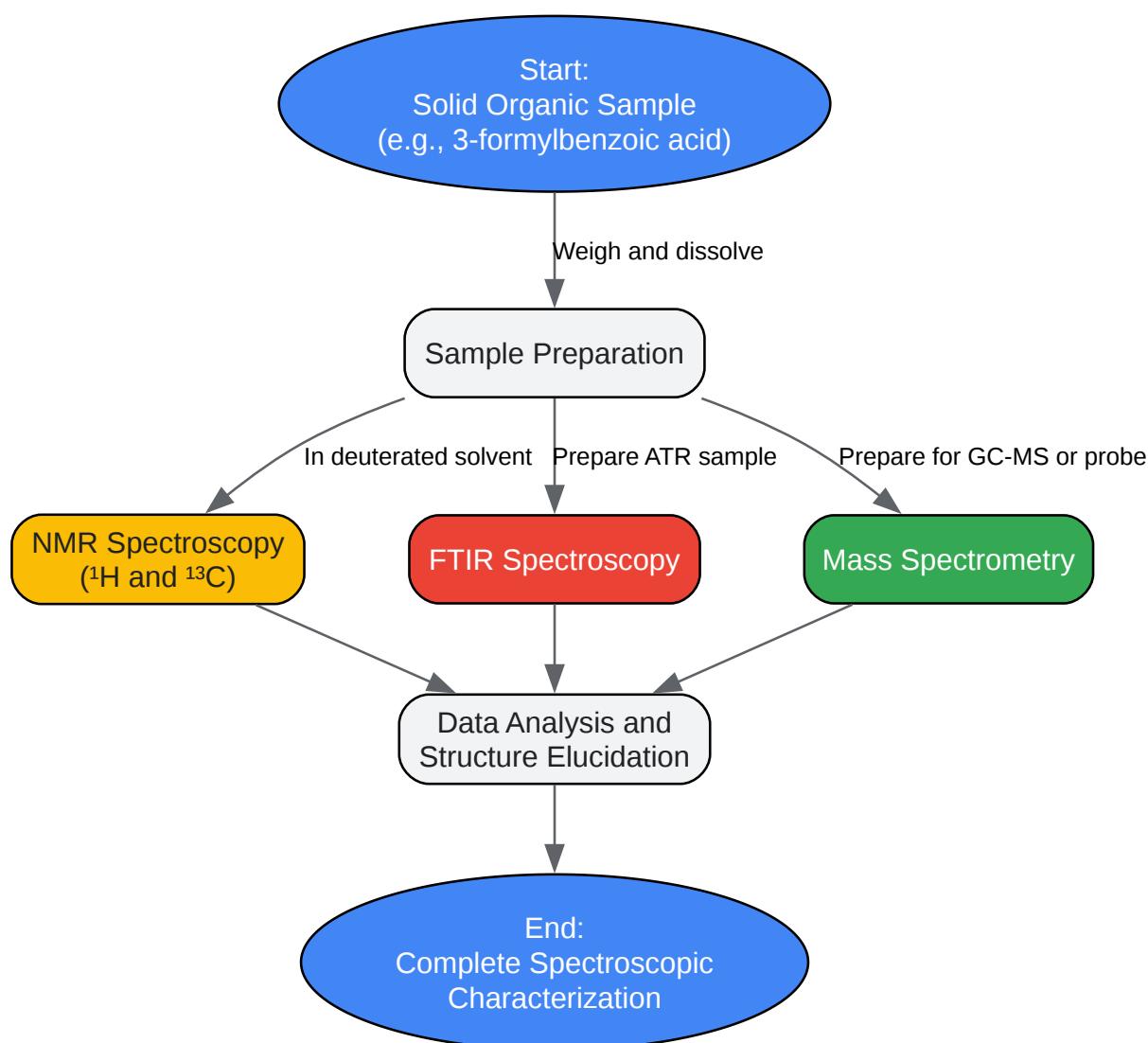
- Sample Preparation:
 - Accurately weigh 5-10 mg of the solid 3-formylbenzoic acid.
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids due to its ability to dissolve polar compounds and allow for the observation of the acidic proton.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- Instrument Parameters (for a 400 MHz spectrometer):
 - ¹H NMR:
 - Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).
 - Use a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
 - Apply a relaxation delay of 1-2 seconds between scans.
 - ¹³C NMR:
 - Set the spectral width to cover the expected range for carbon signals (e.g., 0-200 ppm).
 - A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
 - Employ proton decoupling to simplify the spectrum and enhance the signal.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID) data.
 - Phase the resulting spectrum to ensure all peaks are in the correct absorptive mode.

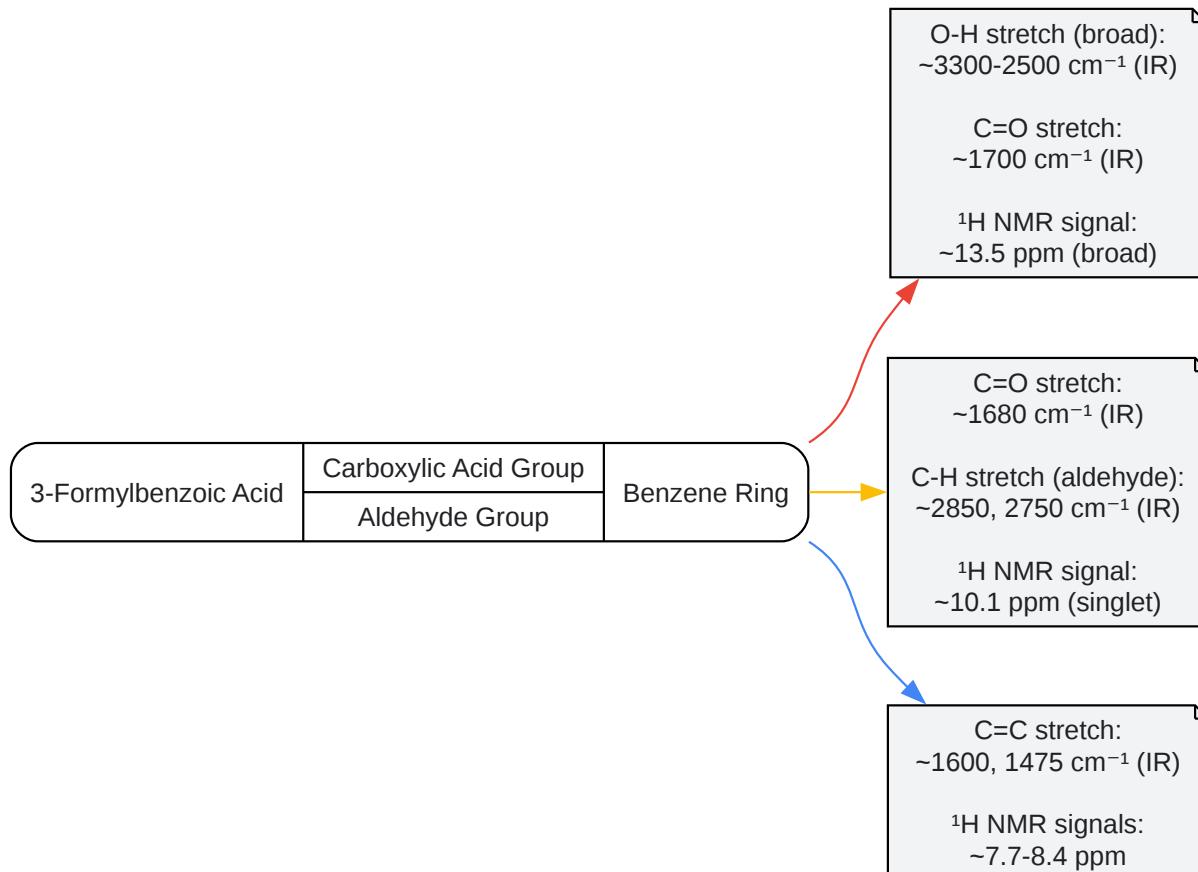
- Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative ratios of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the powdered 3-formylbenzoic acid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal by applying pressure using the instrument's clamp.
- Instrument Parameters:
 - Collect the spectrum over a typical mid-IR range (e.g., 4000-400 cm^{-1}).
 - Co-add a sufficient number of scans (e.g., 16-32) to improve the signal-to-noise ratio.
 - Record a background spectrum of the clean, empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.
- Data Analysis:
 - Identify the characteristic absorption bands and assign them to the corresponding functional groups based on their position, shape, and intensity.


Mass Spectrometry (MS)


- Sample Introduction and Ionization (Electron Ionization - EI):
 - Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
 - Heat the sample to induce vaporization.


- Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) to cause ionization and fragmentation.
- Mass Analysis:
 - Accelerate the resulting positively charged ions through a magnetic or electric field.
 - Separate the ions based on their mass-to-charge ratio (m/z).
- Detection and Data Interpretation:
 - Detect the abundance of each ion.
 - Generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
 - Identify the molecular ion peak to determine the molecular weight.
 - Analyze the fragmentation pattern to deduce the structure of the molecule.

Visualizations

The following diagrams illustrate the structural relationships and a general experimental workflow.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Carboxybenzaldehyde | C₈H₆O₃ | CID 12077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]

- To cite this document: BenchChem. [Technical Guide on the Spectroscopic Data of Phenyl-Substituted Benzoic Acids]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b112260#spectroscopic-data-for-3-2-formylphenylbenzoic-acid\]](https://www.benchchem.com/product/b112260#spectroscopic-data-for-3-2-formylphenylbenzoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com